(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-indolin-1-ium-2-carboxylate
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Overview
Description
Betanin is a glycoside and a betalain. It derives from a betanidin.
Scientific Research Applications
Enantiospecific Synthesis
The compound has been involved in the enantiospecific synthesis of various carboxylic acids. For instance, Deschenaux et al. (1989) conducted a study on the synthesis of (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Crystal Structure Analysis
Sambyal et al. (2011) focused on the synthesis and crystal structure analysis of related compounds, specifically Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Synthesis of Functionalized Pyridines
Mekheimer et al. (1997) described the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, a process that potentially includes derivatives of the subject compound (Mekheimer, Mohamed, & Sadek, 1997).
Nanocatalyst Development
Aghazadeh and Nikpassand (2019) explored the use of related compounds in the development of a magnetically recoverable nanocatalyst for green synthesis applications (Aghazadeh & Nikpassand, 2019).
Determination of Absolute Configuration
Research by Castro et al. (2012) involved determining the absolute configuration of strictosidinic acid, a compound structurally related to the subject compound (Castro et al., 2012).
Convenient Synthesis Approaches
Liu et al. (2008) developed a convenient approach for the synthesis of related compounds, showcasing the adaptability of these chemical structures in synthetic processes (Liu, Li, Lu, & Miao, 2008).
[4 + 2] Annulation Processes
Zhu, Lan, and Kwon (2003) explored the [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which relates to the synthesis of compounds similar to the subject chemical (Zhu, Lan, & Kwon, 2003).
Antibacterial Activity Studies
Hassan and Hassane (2019) conducted research on the synthesis and antibacterial evaluation of new oxindoles and spiro-oxindoles derivatives, which may involve the use of structurally related compounds (Hassan & Hassane, 2019).
properties
Product Name |
(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-indolin-1-ium-2-carboxylate |
---|---|
Molecular Formula |
C24H26N2O13 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1 |
InChI Key |
DHHFDKNIEVKVKS-FMOSSLLZSA-N |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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